molecular formula C10H19NO3 B2420238 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine CAS No. 1909326-62-0

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine

Cat. No.: B2420238
CAS No.: 1909326-62-0
M. Wt: 201.266
InChI Key: UWHYSKFCPWYJPJ-UHFFFAOYSA-N
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Description

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a trioxaspiro nonane ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine typically involves the following steps:

    Formation of the Trioxaspiro Nonane Ring: This step involves the cyclization of appropriate precursors to form the trioxaspiro nonane ring system. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions, which may involve the use of methylating agents such as methyl iodide or dimethyl sulfate.

    Amination: The final step involves the introduction of the amine group through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound. Reagents such as halides or sulfonates are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, sulfonates, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, resulting in diverse derivatives.

Scientific Research Applications

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile: Similar structure but with a nitrile group instead of an amine group.

    2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine is unique due to its specific combination of a trioxaspiro nonane ring system and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHYSKFCPWYJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1COCC12OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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